molecular formula C8H12O B15484177 2,4,5,6,7,7a-Hexahydro-1-benzofuran CAS No. 15377-92-1

2,4,5,6,7,7a-Hexahydro-1-benzofuran

Cat. No.: B15484177
CAS No.: 15377-92-1
M. Wt: 124.18 g/mol
InChI Key: XMSISYLKYXGIBX-UHFFFAOYSA-N
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Description

2,4,5,6,7,7a-Hexahydro-1-benzofuran is a saturated benzofuran derivative of significant interest in scientific research and development, particularly in the fields of flavor and fragrance chemistry and medicinal chemistry. Compounds within the hexahydrobenzofuran structural family are recognized for their utility as key intermediates and building blocks in organic synthesis. Researchers value this scaffold for its potential to create more complex molecular architectures found in biologically active substances. In flavor and fragrance research, structurally similar hexahydrobenzofuran compounds are known to possess distinct herbal and dill-like odor profiles, making them subjects of study for application in consumer products . In pharmaceutical R&D, the benzofuran core is a privileged structure in drug discovery. Benzofuran derivatives are extensively investigated for their diverse biological activities, which can include potential anticancer properties . The hexahydro variant offers a saturated, three-dimensional framework that is valuable for exploring novel chemical space and structure-activity relationships (SAR). This compound is provided strictly for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

15377-92-1

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2,4,5,6,7,7a-hexahydro-1-benzofuran

InChI

InChI=1S/C8H12O/c1-2-4-8-7(3-1)5-6-9-8/h5,8H,1-4,6H2

InChI Key

XMSISYLKYXGIBX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CCOC2C1

Origin of Product

United States

Comparison with Similar Compounds

Aromatic Benzofurans (e.g., Amiodarone, Bergapten)

Fully aromatic benzofurans, such as the antiarrhythmic drug amiodarone, rely on planar π-systems for target engagement (e.g., ion channel modulation) .

Benzothiophene and Indole Analogs

Benzothiophene and indole derivatives often exhibit higher potency than benzofurans in enzyme inhibition assays. For example, benzofuran-based inhibitors targeting the AF9-DOT1L interaction showed IC50 values of 4.6–7.2 µM, whereas indole/benzothiophene analogs achieved lower IC50 values due to favorable electronic interactions (e.g., sulfur/nitrogen lone-pair contributions) .

Halogenated Benzofurans

Halogen substituents (Cl, Br) on benzofuran rings enhance antimicrobial activity by increasing lipophilicity and membrane penetration. Compound 14e, a halogenated benzofuran-quinazolinone hybrid, demonstrated superior antibacterial activity compared to non-halogenated analogs . The absence of halogens in 2,4,5,6,7,7a-hexahydro-1-benzofuran may limit its antimicrobial efficacy unless compensated by other substituents.

Bioactivity Profiles

Table 1: Key Bioactivity and Structural Comparisons

Compound Structure Features Bioactivity (IC50/EC50) Key Substituents Synthetic Method
This compound Partially hydrogenated, lactone (if present) Under investigation 3,6-dimethyl (if applicable) Halogen-metal exchange
Amiodarone Aromatic benzofuran Antiarrhythmic (clinical use) Iodinated aryl groups Multi-step synthesis
Benzofuran inhibitor [57] Aromatic, R6-substituted 7.2 µM (AF9-DOT1L) 4-piperidin-1-ylphenyl SAR-driven synthesis
Benzothiophene analog Thiophene core ~2–5 µM (AF9-DOT1L) Variable R-groups Similar to benzofurans
Compound 14e Halogenated benzofuran High antimicrobial Cl/Br at C-2/C-3 Hybrid synthesis

Q & A

Q. What are the established synthetic routes for 2,4,5,6,7,7a-Hexahydro-1-benzofuran, and how do reaction conditions influence isomer formation?

Methodological Answer: Synthesis typically involves cyclization of ketone or ester precursors under acid catalysis. For example, β-methoxy-γ-ketoesters can undergo hydrolysis and decarboxylation to form intermediates that cyclize into benzofuran derivatives. Reaction conditions (e.g., HClO₄ concentration, solvent polarity) critically influence regioselectivity and isomer ratios. High proton concentration favors cyclization via oxonium ion intermediates, reducing side products . Isomer control may also leverage steric effects in substituted precursors, as observed in analogous benzofuran syntheses .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • GC-MS : Effective for identifying hexahydro-benzofuran derivatives in complex mixtures (e.g., plant extracts). Retention indices and fragmentation patterns (e.g., m/z 194.27 for molecular ion) are key markers .
  • NMR : ¹H and ¹³C spectra resolve ring junction protons (δ 1.5–2.5 ppm for hexahydro protons) and oxygenated carbons (δ 70–100 ppm). Coupling constants distinguish cis/trans ring conformations .
  • HPLC : Reverse-phase columns with UV detection (λ ~220–250 nm) quantify purity and monitor synthetic yields .

Q. What is the natural occurrence of this compound, and how is it isolated?

Methodological Answer: The compound occurs in Acorus calamus rhizomes, isolated via petroleum ether extraction followed by silica gel chromatography. GC-MS confirms its identity at ~7.52% abundance in crude extracts . Isolation protocols emphasize low-temperature fractionation to preserve labile substituents like oxirane rings .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern its bioactivity in antiviral or antitumor applications?

Methodological Answer:

  • Antiviral SAR : Substitutions at the benzofuran centroid (e.g., nitrogen incorporation) enhance HCV NS5B polymerase inhibition. Analogous compounds like nesbuvir show potency linked to electron-withdrawing groups at C-3 .
  • Antitumor SAR : C-2 heterocyclic substitutions (e.g., pyridinyl) improve cytotoxicity by modulating DNA intercalation or topoisomerase inhibition. Hydrophobic substituents enhance membrane permeability . High-throughput screening of KU CMLD libraries identifies optimal pendant groups for target selectivity .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Standardized Assays : Discrepancies in IC₅₀ values often arise from assay conditions (e.g., cell line variability, serum concentration). Use isogenic cell lines and validated protocols (e.g., NCI-60 panel for antitumor screening) .
  • Metabolic Stability : Conflicting in vitro/in vivo data may reflect differences in hepatic clearance. Incorporate microsomal stability assays (e.g., human liver microsomes) to adjust for metabolic liabilities .

Q. What computational strategies predict environmental fate and toxicology for this compound?

Methodological Answer:

  • QSPR Models : Predict logP and Henry’s law constants using fragment-based methods (e.g., EPI Suite) when experimental data are lacking. Validated models require measured vapor pressure and solubility .
  • Ecotoxicology : Use ToxCast data to infer aquatic toxicity. Benzofuran derivatives with low Koc (~100 L/kg) show higher mobility in soils, necessitating groundwater monitoring .

Q. How can stereochemical complexity in hexahydro-benzofuran derivatives be addressed in synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control ring junction stereochemistry.
  • Catalytic Asymmetric Hydrogenation : Pd/C with chiral ligands (e.g., BINAP) achieves >90% ee in tetrahydrofuran hydrogenation steps .
  • Dynamic Resolution : Racemic mixtures can be resolved via lipase-mediated kinetic resolution (e.g., CAL-B for ester intermediates) .

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